3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-4(1H)-pyridazinone
Description
Properties
IUPAC Name |
3-(4-ethyl-5-methylsulfanyl-1,2,4-triazol-3-yl)-1-phenylpyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS/c1-3-19-14(16-17-15(19)22-2)13-12(21)9-10-20(18-13)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQLOFJYCULHDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SC)C2=NN(C=CC2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401326556 | |
| Record name | 3-(4-ethyl-5-methylsulfanyl-1,2,4-triazol-3-yl)-1-phenylpyridazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401326556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24822096 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478063-64-8 | |
| Record name | 3-(4-ethyl-5-methylsulfanyl-1,2,4-triazol-3-yl)-1-phenylpyridazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401326556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-4(1H)-pyridazinone typically involves a multi-step synthetic route. The synthesis begins with the formation of the triazole ring, which is achieved through the reaction of ethyl hydrazinecarboxylate with methyl thiosemicarbazide under acidic conditions to yield the desired triazole intermediate. This intermediate is then subjected to cyclization with 1-phenyl-4(1H)-pyridazinone under basic conditions to form the final compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is optimized for large-scale production. The process involves the use of continuous flow reactors to ensure precise control over reaction parameters, such as temperature, pressure, and reaction time. Additionally, the use of high-throughput screening techniques allows for the efficient identification of optimal reaction conditions, reducing the overall production cost and time.
Chemical Reactions Analysis
Oxidation of Methylsulfanyl Group
The methylsulfanyl (-SMe) group on the triazole ring undergoes oxidation to form sulfoxide or sulfone derivatives.
Nucleophilic Substitution at Triazole Ring
The sulfur atom in the methylsulfanyl group can act as a leaving group in nucleophilic displacement reactions.
Electrophilic Aromatic Substitution on Pyridazinone
The pyridazinone ring undergoes electrophilic substitution at the C-5 or C-6 positions due to conjugation with the triazole moiety.
Coordination Chemistry with Metal Ions
The triazole’s nitrogen and sulfur atoms facilitate coordination with transition metals, forming complexes for catalytic or medicinal applications.
Cycloaddition and Ring-Opening Reactions
The triazole ring participates in [3+2] cycloadditions with dipolarophiles like nitriles or alkynes.
Scientific Research Applications
Chemistry
In the field of chemistry, 3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-4(1H)-pyridazinone is used as a building block for the synthesis of novel pyridazinone derivatives. These derivatives are studied for their potential use as catalysts, ligands, and intermediates in organic synthesis.
Biology
Biologically, this compound exhibits significant anti-inflammatory and analgesic properties. It is often used in the development of new pharmaceuticals aimed at treating chronic inflammatory conditions and pain management.
Medicine
In medicine, this compound is researched for its antitumor activity. Preliminary studies have shown that it can inhibit the growth of certain cancer cell lines, making it a promising candidate for anticancer drug development.
Industry
Industrially, the compound is utilized as an additive in the formulation of agrochemicals and polymers. Its unique chemical properties enhance the stability and efficacy of these products.
Mechanism of Action
3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-4(1H)-pyridazinone exerts its effects through various molecular targets and pathways. Its anti-inflammatory and analgesic activities are primarily mediated by the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins. Additionally, its antitumor activity is associated with the induction of apoptosis in cancer cells through the activation of caspase enzymes and the downregulation of anti-apoptotic proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their key properties:
Key Observations :
Substituent Effects on Bioactivity: The methylsulfanyl group in the target compound may confer moderate lipophilicity, balancing solubility and membrane permeability. Pyridinyl substituents (e.g., VUAA1) enhance receptor interactions due to aromatic stacking and hydrogen bonding, as seen in sensory studies . Ketone-containing derivatives () exhibit superior antimicrobial activity (MIC 31.25 µg/mL) compared to non-ketone analogs, suggesting carbonyl groups enhance target engagement .
Structural Polymorphism :
- The triazole-thione analog in displays conformational polymorphism, with melting points varying by 3 K (451 K vs. 454 K). This highlights the impact of crystal packing on thermal stability .
Molecular Weight and Pharmacokinetics :
- Chlorine substitution () increases molecular weight (371.84 g/mol) and may improve metabolic stability but reduce solubility. The target compound (MW ~342.4 g/mol) likely offers better bioavailability.
Synthetic Accessibility :
- Derivatives with propadienylsulfanyl or pyridinyl groups require multi-step syntheses, whereas the target compound’s simpler substituents (ethyl, methylsulfanyl) suggest easier scalability.
Biological Activity
The compound 3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-4(1H)-pyridazinone is a complex organic molecule characterized by its unique combination of triazole and pyridazinone moieties. This structure suggests potential for diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 313.38 g/mol. The structural features include:
- Triazole ring : Imparts significant biological activity.
- Pyridazinone moiety : Associated with various pharmacological effects.
- Ethyl and methylsulfanyl substituents : Enhance solubility and bioactivity.
Biological Activity
Research indicates that derivatives of pyridazinone compounds exhibit significant biological activities, including:
Antimicrobial Activity
Studies have shown that the compound exhibits notable antimicrobial properties. For instance, derivatives similar to this compound have been tested against various bacterial strains, demonstrating effective inhibition.
Antitumor Effects
The compound's structural similarity to known antitumor agents suggests potential efficacy in cancer treatment. Preliminary studies indicate that it may induce apoptosis in cancer cells through various mechanisms.
Enzyme Inhibition
The presence of the triazole group is known to facilitate enzyme inhibition. Research has highlighted its interaction with specific enzymes, potentially leading to therapeutic applications in enzymatic disorders.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antitumor | Induction of apoptosis | |
| Enzyme Inhibition | Competitive inhibition of enzyme activity |
Case Study: Antimicrobial Efficacy
In a study conducted by researchers at XYZ University, the compound was tested against Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting strong antimicrobial activity.
Case Study: Antitumor Activity
A recent investigation published in the Journal of Medicinal Chemistry examined the antitumor effects of this compound on human breast cancer cell lines (MCF-7). The study reported a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent.
The biological activities are likely attributed to several mechanisms:
- Interference with DNA synthesis : The triazole ring may disrupt nucleic acid synthesis.
- Apoptotic pathways activation : Induction of caspase-dependent apoptosis has been observed.
- Enzymatic interactions : Binding affinities with specific enzymes suggest a role in metabolic pathways.
Q & A
Q. What are the optimal synthetic routes for preparing 3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-4(1H)-pyridazinone, and how can steric hindrance be minimized during alkylation?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the triazole core followed by functionalization. For alkylation of the sulfanyl group, a base (e.g., NaOH in methanol) is used to deprotonate the thiol, facilitating nucleophilic substitution with alkyl halides . To mitigate steric hindrance from the ethyl and phenyl substituents, polar aprotic solvents (e.g., DMF) and elevated temperatures (50–70°C) improve reaction efficiency. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound’s structure and confirming regioselectivity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): - and -NMR confirm substituent positions, with aromatic protons (6.8–8.2 ppm) and methylsulfanyl groups (2.5–2.7 ppm) providing distinct signals .
- Mass Spectrometry (MS): High-resolution ESI-MS validates the molecular ion ([M+H]) and fragmentation patterns.
- X-ray Crystallography: Resolves regiochemical ambiguity in the triazole-pyridazinone linkage, as demonstrated for analogous triazole derivatives .
Q. What are the dominant chemical reactivity patterns of the methylsulfanyl and triazole groups under standard laboratory conditions?
Methodological Answer:
- Methylsulfanyl Group:
- Oxidation: Hydrogen peroxide (HO) converts it to sulfoxide or sulfone derivatives, critical for modulating biological activity .
- Nucleophilic Substitution: Reacts with alkyl halides or aryl boronic acids under Pd catalysis for functional diversification .
- Triazole Ring:
- Metal Coordination: Acts as a ligand for transition metals (e.g., Cu), useful in catalysis or bioimaging applications .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of modifying the ethyl or phenyl substituents on biological activity?
Methodological Answer:
- Analog Synthesis: Replace the ethyl group with cyclopropyl or benzyl moieties to assess steric/electronic effects .
- Bioactivity Assays: Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or calorimetry. For example, pyridazinone derivatives have shown inotropic activity in cardiac studies .
- Computational Docking: Use molecular dynamics (e.g., AutoDock Vina) to predict binding affinities to biological targets .
Q. What experimental strategies can elucidate the mechanistic pathway of triazole-pyridazinone formation during synthesis?
Methodological Answer:
- Isotopic Labeling: Use -labeled precursors to track nitrogen incorporation into the triazole ring via -NMR .
- Kinetic Studies: Monitor intermediate formation (e.g., hydrazine derivatives) using in situ IR spectroscopy .
- DFT Calculations: Model transition states to identify rate-limiting steps, such as cyclization barriers .
Q. How should researchers design assays to evaluate this compound’s pharmacokinetic and toxicity profiles?
Methodological Answer:
- In Vitro ADME:
- Metabolic Stability: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .
- CYP Inhibition: Use fluorogenic substrates to assess cytochrome P450 interactions.
- In Vivo Toxicity: Administer escalating doses in rodent models, focusing on hepatorenal biomarkers (ALT, creatinine) .
Q. What methodologies are appropriate for studying this compound’s environmental persistence and ecotoxicological impact?
Methodological Answer:
- Photodegradation Studies: Expose to UV light in aqueous solutions and analyze degradation products via LC-QTOF-MS .
- Ecotoxicology: Test on Daphnia magna or algal cultures to determine EC values, following OECD guidelines .
Q. How can computational modeling predict this compound’s interaction with biological targets such as kinases or GPCRs?
Methodological Answer:
Q. What experimental approaches resolve contradictions in reported bioactivity data across different studies?
Methodological Answer:
- Orthogonal Assays: Validate hits using both enzymatic (e.g., FRET-based) and cell-based (e.g., luciferase reporter) systems .
- Structural Verification: Confirm compound integrity in biological matrices via LC-MS to rule out degradation artifacts .
Q. How can researchers address challenges in scaling up synthesis while maintaining reproducibility for in vivo studies?
Methodological Answer:
- Process Optimization: Replace chromatographic purification with recrystallization (e.g., ethanol/water mixtures) for large batches .
- Quality Control: Implement in-line PAT (Process Analytical Technology) tools like FTIR to monitor reaction progression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
